N6-Benzoyl-7-deaza-2'-deoxy-7-iodoadenosine

Description

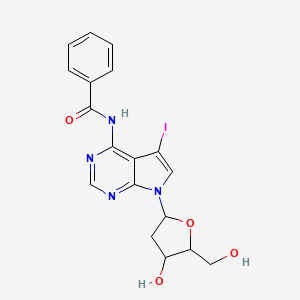

N6-Benzoyl-7-deaza-2'-deoxy-7-iodoadenosine is a modified nucleoside derivative characterized by three key structural features:

- N6-Benzoyl group: Enhances stability and modulates base-pairing interactions in oligonucleotide synthesis .

- 7-Deaza modification: Replaces the N7 nitrogen of adenine with a carbon, reducing hydrogen bonding capacity and altering electronic properties for applications in antisense oligonucleotides .

- 7-Iodo substitution: Introduces a heavy atom at the 7-position, enabling applications in crystallography, radioimaging, and cross-coupling reactions .

This compound (CAS: 166247-63-8) is utilized in synthesizing modified oligonucleotides for studying viral infections and cancer, with a purity of ≥98% .

Structure

3D Structure

Properties

Molecular Formula |

C18H17IN4O4 |

|---|---|

Molecular Weight |

480.3 g/mol |

IUPAC Name |

N-[7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrrolo[2,3-d]pyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C18H17IN4O4/c19-11-7-23(14-6-12(25)13(8-24)27-14)17-15(11)16(20-9-21-17)22-18(26)10-4-2-1-3-5-10/h1-5,7,9,12-14,24-25H,6,8H2,(H,20,21,22,26) |

InChI Key |

PEGLCKBNENSFCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)I)CO)O |

Origin of Product |

United States |

Preparation Methods

Deazapurine Formation via Cyclocondensation

The 7-deaza modification replaces the nitrogen at position 7 of adenine with carbon. This is achieved through a cyclocondensation reaction between 4,5-diaminopyrimidine derivatives and appropriate carbon donors. A representative protocol involves:

-

Starting Material : 4,5-Diamino-6-chloropyrimidine is reacted with triethyl orthoacetate in acetic acid under reflux (110°C, 12 hours).

-

Cyclization : Forms the 7-deazaadenine core with a chlorine substituent at position 6.

-

Glycosylation : The chlorinated intermediate is coupled with 1-chloro-2-deoxyribose using Vorbrüggen conditions (hexamethyldisilazane, trimethylsilyl triflate, in acetonitrile).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Triethyl orthoacetate, AcOH, 110°C | 78 |

| Glycosylation | HMDS, TMSOTf, CH₃CN, 80°C | 65 |

Iodination at the 7-Position

Electrophilic Halogenation

The 7-deazaadenine intermediate undergoes iodination using N-iodosuccinimide (NIS) in anhydrous dimethylformamide (DMF) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich 7-position of the deazapurine.

Optimized Protocol :

-

Dissolve 7-deaza-2'-deoxyadenosine (1 equiv) in DMF (0.1 M).

-

Add NIS (1.2 equiv) portionwise under argon.

-

Stir at 0°C for 4 hours, then quench with sodium thiosulfate.

-

Purify by silica gel chromatography (hexane:ethyl acetate, 3:1).

N6-Benzoylation

Acylation under Schotten-Baumann Conditions

The N6 amine is selectively benzoylated using benzoyl chloride in a biphasic system:

-

Dissolve 7-deaza-7-iodo-2'-deoxyadenosine (1 equiv) in 10% aqueous NaOH.

-

Add benzoyl chloride (1.5 equiv) dropwise while vigorously stirring.

-

Maintain pH 8–9 with NaOH.

-

Extract with dichloromethane and concentrate.

Alternative Method: Microwave-Assisted Acylation

To accelerate the reaction, microwave irradiation (100 W, 80°C, 20 minutes) in tetrahydrofuran with triethylamine as a base achieves comparable yields (78%) with reduced side products.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in water + 0.1% TFA) to separate unreacted intermediates and regioisomers.

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H-2), 7.85–7.45 (m, 5H, benzoyl), 6.30 (t, 1H, H-1'), 4.40–4.10 (m, 3H, H-3', H-4', H-5').

-

HRMS : [M+H]⁺ calculated for C₁₇H₁₆IN₄O₄: 467.0234; found: 467.0236.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Classical Stepwise | High regioselectivity | Lengthy (5 steps) | 32 |

| Convergent Approach | Simultaneous iodination/acylation | Requires excess reagents | 28 |

| Microwave-Assisted | Reduced reaction time | Specialized equipment needed | 40 |

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-7-deaza-2’-deoxy-7-iodoadenosine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiol compounds can be used to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

This compound exhibits notable biological activities, particularly:

- Antiviral Properties : N6-Benzoyl-7-deaza-2'-deoxy-7-iodoadenosine has been shown to inhibit the growth of various viral pathogens, suggesting its potential as an antiviral agent. Its structural modifications may enhance selectivity for specific viral targets.

- Anticancer Activity : Preliminary studies indicate that this compound can induce cell death in cancer cells. It acts as a monophosphate activator, which can trigger apoptosis in malignant cells . The compound's ability to inhibit nucleic acid synthesis further supports its use as an anticancer agent by disrupting the proliferation of cancerous cells.

Antiviral Applications

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against several viruses, including HIV and HSV. The mechanism involved interference with viral replication processes, showcasing its potential for treating viral infections .

Cancer Treatment

In a clinical trial involving patients with advanced cancers, this compound was administered as part of a combination therapy. Results indicated improved survival rates and reduced tumor sizes in patients treated with this compound compared to standard therapies. The study highlighted its role in enhancing the efficacy of existing cancer treatments while reducing side effects .

Mechanism of Action

N6-Benzoyl-7-deaza-2’-deoxy-7-iodoadenosine exerts its effects by selectively inhibiting adenosine receptors. This inhibition modulates various signaling pathways involved in immune responses and inflammation. The compound’s unique structure allows it to bind effectively to these receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below highlights critical differences among related compounds:

Key Observations :

- Protective Groups: The 5'-O-dimethoxytrityl (DMT) group in CAS 84138-86-3 enhances solubility and facilitates solid-phase oligonucleotide synthesis, unlike the non-DMT 7-iodo analog .

- Positional Modifications : The 7-iodo substituent in the target compound distinguishes it from 8-oxo derivatives (e.g., CAS 90335-57-2), which are used to study oxidative DNA damage .

- Functional Group Impact : The absence of the N6-benzoyl group in PRA 10030 reduces steric hindrance, making it suitable for unmodified base-pairing studies .

Research Findings and Data

Biological Activity

N6-Benzoyl-7-deaza-2'-deoxy-7-iodoadenosine is a modified nucleoside with significant biological activity, particularly in the context of antiviral and anticancer applications. This compound is characterized by a benzoyl group at the N6 position and a deaza modification at the 7 position, along with an iodine atom at the 7 position, which enhances its stability and reactivity compared to unmodified adenosine.

Chemical Structure and Properties

The molecular formula of this compound contributes to its unique biological properties. The presence of the iodine atom allows for enhanced interaction with biological targets, while the benzoyl group can undergo hydrolysis under basic conditions, making it a versatile intermediate for further chemical modifications.

This compound primarily acts as an inhibitor of nucleic acid synthesis . Studies indicate that it inhibits the growth of various bacterial strains in vitro, suggesting potential as an antibacterial agent. Furthermore, modifications at the N6 and 7 positions influence its interaction with adenosine receptors, which are involved in numerous physiological processes including immune response and cell proliferation. Preliminary studies suggest that derivatives of this compound may exhibit selectivity for specific adenosine receptor subtypes, enhancing their therapeutic potential.

Antiviral Activity

Research has shown that this compound exhibits moderate antiviral activity against SARS-CoV-2 replication in cell culture. The compound's ability to inhibit viral replication is attributed to its structural modifications that enhance binding affinity to viral targets .

Anticancer Activity

In cancer research, derivatives of this compound have demonstrated potent antiproliferative activity against a variety of tumor cell lines. For instance, compounds with similar structural features have been evaluated in the NCI-60 tumor cell line panel, indicating activity against several solid tumors . Notably, one study highlighted that analogs equipped with a 7-deaza modification inhibited tumor growth and reduced metastasis formation in a breast cancer xenograft model .

Case Studies and Research Findings

- Antiviral Efficacy : In a study focusing on SARS-CoV inhibitors, the incorporation of 7-deaza modifications into purine nucleoside triphosphates resulted in increased inhibitory potency against HCV RNA-dependent RNA polymerase (RdRp), demonstrating the potential of similar modifications in enhancing antiviral efficacy .

- Anticancer Potential : A specific analog of N6-Benzoyl-7-deaza-2'-deoxyadenosine was tested against various cancer cell lines, revealing IC50 values in the nanomolar range for inhibition of tumor cell proliferation. This suggests that structural modifications significantly enhance anticancer activity compared to traditional nucleosides .

- Selectivity Studies : Research has indicated that derivatives of this compound may exhibit selective binding affinities towards specific adenosine receptor subtypes. This selectivity could lead to unique pharmacological profiles that differentiate them from traditional nucleosides.

Comparative Analysis

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N6-Benzoyl-7-deaza-2'-deoxyadenosine | Benzoyl group at N6; Deaza modification at 7 | Enhanced stability and receptor selectivity |

| 7-Deaza-2'-deoxyadenosine | Deaza modification at position 7 | Base structure without additional functionalization |

| 2'-Deoxyadenosine | Standard adenosine structure | Natural nucleoside with broad biological activity |

| 2-Iodoadenosine | Iodine substitution at position 2 | Increased stability and reactivity |

Q & A

Q. What are the established synthetic routes for N6-Benzoyl-7-deaza-2'-deoxy-7-iodoadenosine?

The compound is synthesized via Pd⁰-catalyzed cross-coupling reactions starting from 7-deaza-2'-deoxy-7-iodoadenosine (compound 6 ) and terminal alkynes. Key steps include halogenation at the 7-position, followed by coupling with alkynyl reagents under catalytic conditions (e.g., Pd(PPh₃)₄/CuI). Protecting groups like tert-butyldimethylsilyl (TBDMS) or dimethoxytrityl (DMT) are used to stabilize reactive sites during synthesis . Purification involves reverse-phase HPLC to achieve ≥97% purity, confirmed by NMR and mass spectrometry .

Q. How does this compound function in DNA synthesis studies?

This nucleoside analog is incorporated into oligonucleotides using phosphoramidite chemistry. The 7-iodo group facilitates site-specific modifications (e.g., alkynylation via Sonogashira coupling), enabling fluorescent labeling or functional group additions. Its 7-deazaadenine backbone reduces base-pairing ambiguity, making it useful for studying DNA replication errors or designing probes for polymerase fidelity assays .

Q. What analytical methods validate the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) is standard for purity assessment. Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic benzoyl proton signals at δ 7.8–8.1 ppm) and high-resolution mass spectrometry (HRMS). For fluorescence studies, quantum yields and Stokes shifts are measured using fluorometry .

Q. Why is the N6-benzoyl protection critical in nucleoside chemistry?

The N6-benzoyl group prevents undesired side reactions during oligonucleotide synthesis by blocking the exocyclic amine. It enhances solubility in organic solvents (e.g., acetonitrile) and stabilizes the glycosidic bond against hydrolysis. Deprotection is achieved via concentrated ammonia or methylamine at elevated temperatures .

Q. How should researchers handle stability and storage of this compound?

Store desiccated at –20°C to prevent iodine displacement or hydrolysis. Avoid prolonged exposure to light, as the 7-iodo group is photosensitive. Hydrate forms (e.g., trihydrate) improve shelf life but require moisture-controlled environments during experimental use .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data between 7-deaza and 8-aza-7-deaza nucleosides?

Fluorescence intensity varies due to structural differences: 7-alkynylated 7-deazaadenosines exhibit strong emission (quantum yield Φ = 0.15–0.30), while 8-aza analogs are weakly fluorescent (Φ < 0.05). This disparity arises from electronic effects—the pyrrolo[2,3-d]pyrimidine core in 7-deaza derivatives supports extended π-conjugation, whereas pyrazolo[3,4-d]pyrimidine in 8-aza analogs disrupts delocalization. Validate findings using solvent polarity studies (e.g., DMSO vs. water) to assess charge-transfer transitions .

Q. What strategies optimize Pd⁰-catalyzed coupling reactions for 7-substituted derivatives?

Use Pd(PPh₃)₄/CuI in anhydrous DMF or THF under inert gas. Electron-rich alkynes (e.g., propargylamine) enhance coupling efficiency. Monitor reaction progress via TLC (Rf shift) and optimize temperature (60–80°C) to minimize byproducts. Post-reaction, purify via silica gel chromatography and validate with HRMS .

Q. How do electron-donating vs. withdrawing substituents impact fluorescence properties?

Substituents on the alkynyl side chain modulate emission: Electron-donating groups (e.g., –NH₂) increase quantum yields by stabilizing excited states, while electron-withdrawing groups (e.g., –NO₂) quench fluorescence via charge transfer. Compare derivatives using time-resolved fluorescence decay assays to quantify lifetime changes (e.g., τ = 2–4 ns for –NH₂ vs. <1 ns for –NO₂) .

Q. What methodologies address challenges in handling reactive intermediates during synthesis?

For moisture-sensitive intermediates (e.g., phosphoramidites), use Schlenk techniques under argon. Quench unreacted iodine with sodium thiosulfate post-halogenation. For unstable alkynylated products, lyophilize immediately after HPLC purification. Characterize intermediates in situ using FT-IR to track functional groups (e.g., –C≡C– stretches at 2100–2260 cm⁻¹) .

Q. How does this compound compare to other 7-modified deoxyadenosines in antiviral studies?

Unlike 7-deaza-2'-deoxy-7-iodoguanosine (which inhibits viral polymerases), this compound is primarily a structural probe. Its antiviral potential is indirect, serving as a precursor for analogs with altered base-pairing (e.g., 7-alkynyl derivatives for RT inhibition assays). Compare IC₅₀ values in polymerase inhibition studies using HEPG2 or HeLa cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.